molecular formula C16H17ClN2O5 B070465 2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine CAS No. 180179-64-0

2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine

Cat. No.: B070465
CAS No.: 180179-64-0
M. Wt: 352.77 g/mol
InChI Key: GBXXHPUYVBOCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) is a chemical compound with the molecular formula C16H17ClN2O5 and a molecular weight of 352.77 g/mol. This compound is known for its unique structure, which combines glycine and morpholine with a naphthalene derivative.

Preparation Methods

The synthesis of 2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine involves several steps. Typically, the synthetic route includes the reaction of glycine with 3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with morpholine to yield the final compound. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the naphthalene ring or other parts of the molecule.

    Substitution: The chlorine atom in the naphthalene ring can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects on biological systems.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The naphthalene derivative part of the molecule can interact with enzymes or receptors, potentially inhibiting or activating their functions. The glycine and morpholine components may also contribute to its overall activity by enhancing its binding affinity or stability .

Comparison with Similar Compounds

Similar compounds to 2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine include:

    N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)glycine: This compound lacks the morpholine component, which may affect its overall activity and properties.

    L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (11): This compound uses L-Leucine instead of glycine, which can result in different biological and chemical properties.

The uniqueness of this compound lies in its specific combination of glycine, morpholine, and the naphthalene derivative, which imparts distinct chemical and biological properties.

Properties

CAS No.

180179-64-0

Molecular Formula

C16H17ClN2O5

Molecular Weight

352.77 g/mol

IUPAC Name

2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine

InChI

InChI=1S/C12H8ClNO4.C4H9NO/c13-9-10(14-5-8(15)16)12(18)7-4-2-1-3-6(7)11(9)17;1-3-6-4-2-5-1/h1-4,14H,5H2,(H,15,16);5H,1-4H2

InChI Key

GBXXHPUYVBOCQW-UHFFFAOYSA-N

SMILES

C1COCCN1.C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(=O)O

Canonical SMILES

C1COCCN1.C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(=O)O

180179-64-0

Synonyms

Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. wi th morpholine (1:1)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.